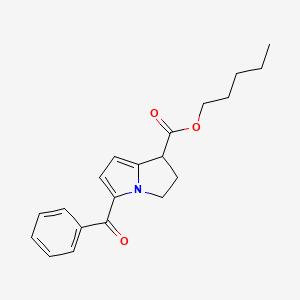
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester is a chemical compound that belongs to the pyrrolizine family This compound is characterized by its unique structure, which includes a pyrrolizine ring fused with a benzoyl group and a pentyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester typically involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with pentanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition results in its anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) with a similar pyrrolizine structure.
Tolmetin: Another NSAID with a related chemical structure.
Indomethacin: A widely used NSAID with structural similarities.
Uniqueness
1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester is unique due to its specific ester moiety, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This uniqueness may contribute to its distinct therapeutic profile compared to other similar compounds.
Propiedades
Número CAS |
623563-98-4 |
|---|---|
Fórmula molecular |
C20H23NO3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
pentyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-2-3-7-14-24-20(23)16-12-13-21-17(16)10-11-18(21)19(22)15-8-5-4-6-9-15/h4-6,8-11,16H,2-3,7,12-14H2,1H3 |
Clave InChI |
NGQQHLJTTPUAFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
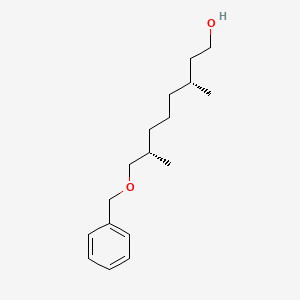

![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
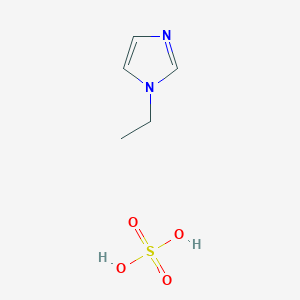

![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
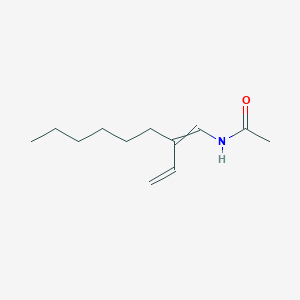
![Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester](/img/structure/B12591231.png)
![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)
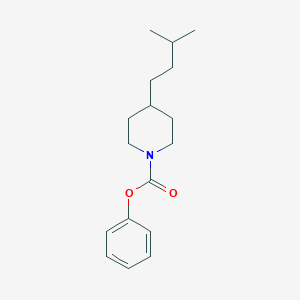

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
